molecular formula C13H16N2O5S B11124680 Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124680
M. Wt: 312.34 g/mol
InChI Key: CPCZTMLWOFMEOB-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring:

  • Methyl ester at position 4 of the thiazole ring.
  • Methyl substituent at position 4.
  • Acylated amino group at position 2, derived from (2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl.

Properties

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H16N2O5S/c1-6-9(11(18)19-4)14-12(21-6)15-10(17)7-5-8(16)20-13(7,2)3/h7H,5H2,1-4H3,(H,14,15,17)

InChI Key

CPCZTMLWOFMEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Methyl C₁₂H₁₅N₃O₅S 313.33 Moderate lipophilicity; steric hindrance from methyl group
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Isopropyl C₈H₁₂N₂O₂S 200.26 Increased hydrophobicity; reduced steric bulk compared to cyclic substituents
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Trifluoromethyl C₇H₆F₃N₂O₂S 248.19 Enhanced metabolic stability; electron-withdrawing effects
2-Amino-5-phenyl-1,3-thiazole-4-carboxylate Phenyl C₁₀H₈N₂O₂S 220.25 High lipophilicity; potential π-π interactions

Analysis :

  • The methyl group in the target compound balances steric effects and lipophilicity, contrasting with the trifluoromethyl (electron-withdrawing) and phenyl (bulky, aromatic) groups in analogs.
  • Isopropyl () increases hydrophobicity but lacks the cyclic rigidity of the target compound’s oxotetrahydrofuran substituent .

Ester Group Variations at Position 4

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Hydrolysis Susceptibility Reference
Target Compound Methyl ester C₁₂H₁₅N₃O₅S 313.33 Moderate hydrolysis rate
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Ethyl ester C₁₄H₁₂Cl₂N₂O₃S 359.23 Slower hydrolysis due to larger alkyl group

Analysis :

  • Methyl esters (target) hydrolyze faster than ethyl esters (), impacting bioavailability and half-life .

Acylated Amino Group Variations at Position 2

Compound Name Acyl Group Molecular Formula Molecular Weight (g/mol) Functional Impact Reference
Target Compound (2,2-Dimethyl-5-oxotetrahydro-3-furanyl)carbonyl C₁₂H₁₅N₃O₅S 313.33 Hydrogen-bonding via ketone oxygen; steric bulk
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenyl C₁₄H₁₃F₃N₂O₂S 330.33 Enhanced lipophilicity; aromatic interactions
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Acetyl C₆H₈N₂OS 156.20 Reactive amino group; simpler structure

Analysis :

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